Allyl D-Glucuronate

Description

Contextual Significance in Glycoscience

Glucuronidation, the process of linking glucuronic acid to other molecules, is a major metabolic pathway for the detoxification and elimination of various compounds from the body. nih.govacs.org The resulting glucuronide conjugates have historically been considered inactive metabolites. nih.govacs.org However, emerging research has highlighted that some glucuronides possess significant biological activities. nih.govacs.org This has spurred interest in the synthesis of specific glucuronide structures to study their properties.

Allyl D-glucuronate serves as a crucial starting material in this endeavor. The allyl group provides a versatile handle for a variety of chemical transformations, making it an ideal protecting group during complex synthetic sequences. acs.org Its application is particularly important in the synthesis of 1-O-acyl glucuronides, which are known metabolites of many drugs. scbt.compharmaffiliates.com The ability to synthesize these metabolites allows for in-depth toxicological and pharmacological studies. nih.gov

Historical Perspectives on Glucuronate Derivatization

The study of glucuronic acid and its derivatives has a rich history. Initially, glucuronic acid was identified as a detoxifying agent in the body, excreted in urine as conjugates. nih.gov Early research in the mid-20th century, led by pioneers like Dr. Morizo Ishidate, focused on isolating and understanding the metabolic role of glucuronic acid. nih.gov A significant breakthrough came in 1950 when Dr. Ishidate and Dr. Masasi Okada successfully synthesized glucuronic acid lactone from glucose. nih.gov This paved the way for the mass production of glucuronic acid and its approval as a medicine in Japan in 1951. nih.gov

The development of derivatization techniques has been critical for the structural analysis and synthesis of glucuronides. nih.govacs.orgresearchgate.net Historically, the quantification of glucuronides often involved hydrolysis of the conjugate followed by analysis. scispace.com However, the need to study intact glucuronide isomers, which can have vastly different biological activities, drove the development of more sophisticated methods. scispace.com Chemical derivatization strategies, such as esterification of the carboxylic acid moiety, have been developed to improve the analytical performance of techniques like liquid chromatography-mass spectrometry (LC-MS) for identifying and quantifying different types of glucuronides (acyl-, O-, and N-glucuronides). nih.govacs.orgresearchgate.netscispace.com

The use of protecting groups has been fundamental to the synthetic chemistry of glucuronic acid. Acyl-protected intermediates have been widely used, often prepared from D-glucurono-6,3-lactone. Among various protecting groups, the allyl group has gained significant acceptance due to its reliable removal under mild conditions using palladium catalysts. acs.org

Role as a Synthetic Precursor in Complex Molecule Construction

This compound is a highly valuable precursor for the synthesis of complex carbohydrate structures, particularly 1-β-O-acyl glucuronides. scbt.compharmaffiliates.com The synthesis of these compounds is often challenging due to the reactivity of the acyl glucuronide linkage. researchgate.net

The Mitsunobu reaction has proven to be a powerful tool for the anomeric modification of carbohydrates, including the esterification of allyl glucuronate. beilstein-journals.org This reaction allows for the direct coupling of carboxylic acids to the anomeric position of unprotected or selectively protected allyl glucuronate, yielding the desired 1-O-acyl-β-D-glucuronides. beilstein-journals.org For instance, this method has been successfully employed in the synthesis of the acyl glucuronide of the anti-inflammatory drug diclofenac (B195802). nih.govbeilstein-journals.org

The allyl group in this compound serves as a temporary protecting group for the carboxylic acid. This is crucial because it allows for selective reactions at other positions of the glucuronic acid molecule. At the end of a synthetic sequence, the allyl group can be efficiently removed under mild conditions using palladium(0) catalysts, a process that is compatible with many sensitive functional groups present in complex molecules like the anticancer drug paclitaxel (B517696). acs.org This "fully allyl protected" strategy has proven effective in the synthesis of paclitaxel-glucuronide prodrugs. acs.org

Furthermore, isotopically labeled versions of this compound, such as this compound-13C6, are used in metabolic studies to trace the fate of drugs and other xenobiotics in biological systems. pharmaffiliates.comchemicalbook.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188717-04-6 | scbt.combiosynth.com |

| Molecular Formula | C₉H₁₄O₇ | scbt.combiosynth.com |

| Molecular Weight | 234.20 g/mol | scbt.combiosynth.com |

| Melting Point | 127 °C | biosynth.comcarlroth.com |

| Boiling Point | 406.516 °C at 760 mmHg | ichemical.com |

| Density | 1.549 g/cm³ | ichemical.com |

| Flash Point | 161.033 °C | ichemical.com |

| Appearance | White Solid | pharmaffiliates.com |

| Storage | -20 °C or -86°C Freezer, Under Inert Atmosphere | pharmaffiliates.comcarlroth.comchemwhat.com |

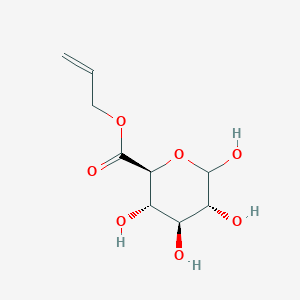

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHSXHTCHCXAT-YTWDBIDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Allyl D Glucuronate

Established Synthetic Pathways for Allyl D-Glucuronate

The synthesis of this compound and its derivatives is a critical process for accessing important biological molecules and drug metabolites. These pathways often begin with readily available carbohydrate precursors and involve strategic protection and activation steps to achieve the desired products.

Synthesis from D-Glucuronic Acid

The direct synthesis of this compound from D-glucuronic acid is a common and practical approach. This transformation typically involves the esterification of the carboxylic acid group of D-glucuronic acid with allyl alcohol. One established method utilizes allyl bromide to protect the hydroxyl groups of D-glucuronic acid, forming this compound. researchgate.net This initial protection is a crucial step that paves the way for further modifications at other positions of the glucuronic acid scaffold. The resulting this compound serves as a versatile intermediate for the synthesis of 1β-O-acyl glucuronides, which are significant metabolites of many carboxylic acid-containing drugs. technologynetworks.compharmaffiliates.com

Preparation of Protected Intermediates

To facilitate selective chemical transformations, the hydroxyl groups of this compound are often protected. This strategy prevents unwanted side reactions and allows for precise modifications at specific positions. Common protecting groups include acetates and benzyl (B1604629) ethers. For instance, peracetylation of allyl-D-glucuronate can be achieved, followed by anomeric bromination to yield a protected glycosyl donor. researchgate.net The use of allyl ester and allyl carbonates as protecting groups for the glucuronic acid moiety has also been reported, particularly in the synthesis of paclitaxel (B517696) glucuronide prodrugs. acs.org These fully allyl-protected glucuronyl derivatives offer the advantage of being removable in a single step using palladium chemistry. acs.org

The choice of protecting groups is critical as it influences the reactivity of the intermediate and the conditions required for subsequent deprotection. For example, silyl (B83357) and benzyl groups are also employed, and optimized procedures for their introduction have been developed to enable large-scale synthesis of key intermediates. researchgate.net

Isotopic Labeling Approaches in Synthesis (e.g., 13C-labeled variants)

Isotopically labeled compounds are invaluable tools in metabolic studies, allowing for the tracking and quantification of molecules in biological systems. This compound and its derivatives can be synthesized with isotopic labels, such as ¹³C, to aid in this research. pharmaffiliates.com For instance, this compound-¹³C₆ is a labeled version used in the synthesis of ¹³C-labeled 1β-O-acyl glucuronides. pharmaffiliates.com The synthesis of such labeled compounds often involves starting with an isotopically enriched precursor, like ¹³C-labeled D-glucuronic acid, and carrying it through the established synthetic pathways. chemie-brunschwig.ch These labeled standards are crucial for quantitative analysis using techniques like mass spectrometry. escholarship.org

Functional Group Manipulations and Derivatization Strategies

The chemical versatility of this compound allows for a wide range of functional group manipulations and derivatization strategies. These transformations are pivotal for creating a diverse library of glucuronide derivatives with potential applications in drug delivery and biological studies.

Anomeric Esterification and Glycosidation Reactions

The anomeric center (C-1) of glucuronic acid derivatives is a key site for modification. However, the electron-withdrawing nature of the C-5 carboxylic group can decrease the reactivity at this position, making glycosidation challenging. researchgate.net Despite this, several methods have been developed for anomeric esterification and glycosidation.

Anomeric esterification involves the formation of an ester linkage at the C-1 position. This can be achieved through various coupling methods. For example, the direct acylation of unprotected glucuronic acid has been reported, although it is often limited to specific cases and can result in low yields. arkat-usa.org A more common approach involves the use of protected glucuronyl donors.

Glycosidation reactions aim to form a glycosidic bond between the anomeric carbon of the glucuronic acid moiety and an alcohol or phenol (B47542) (the aglycone). The Koenigs-Knorr reaction, using a glycosyl bromide donor, is a classic method for this purpose. researchgate.netnih.gov Another widely used method is the trichloroacetimidate (B1259523) method, which often provides high yields and good stereoselectivity for the desired β-anomer. nih.govrsc.org The choice of promoter, such as silver trifluoromethanesulfonate (B1224126) or TMSOTf, can be critical for the success of these reactions. researchgate.netnih.gov

The stereochemical outcome of glycosidation is a significant consideration. The use of a participating group at the C-2 position, such as an acetyl group, generally promotes the formation of the 1,2-trans-glycoside (the β-anomer). nih.govacs.org In contrast, non-participating groups, like benzyl ethers, can lead to mixtures of α and β anomers.

| Reaction Type | Key Features |

| Anomeric Esterification | Formation of an ester at the anomeric carbon. Can be challenging due to the C-5 carboxyl group. |

| Koenigs-Knorr Glycosidation | Uses a glycosyl halide donor. A classic method for forming glycosidic bonds. researchgate.netnih.gov |

| Trichloroacetimidate Method | Employs a trichloroacetimidate donor. Often results in high yields and good β-selectivity. nih.govrsc.org |

Mitsunobu Reaction in Anomeric Modification

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to various functional groups, including esters and ethers, typically with an inversion of stereochemistry. beilstein-journals.orgresearchgate.net This reaction has found significant application in carbohydrate chemistry for the modification of the anomeric hydroxyl group. beilstein-journals.orgmdpi.com

Specifically, the Mitsunobu reaction can be used for the anomeric esterification of allyl glucuronate. beilstein-journals.org This involves reacting the unprotected allyl glucuronate with a carboxylic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). arkat-usa.orgbeilstein-journals.org This method has been successfully used to couple various carboxylic acids, including anti-inflammatory drugs like diclofenac (B195802), to the anomeric position of allyl glucuronate, yielding 1-O-acyl-β-D-glucuronides. beilstein-journals.org

An important aspect of the Mitsunobu reaction in this context is its stereoselectivity. While it often proceeds via an Sₙ2 mechanism, leading to inversion of configuration, the formation of an oxocarbenium ion intermediate can lead to an Sₙ1-type reaction, resulting in anomeric mixtures. beilstein-journals.orgmdpi.com Despite this, the Mitsunobu reaction remains a valuable method for generating a variety of anomerically modified glucuronates. beilstein-journals.orgbeilstein-journals.org

| Reagents | Role in Mitsunobu Reaction |

| Triphenylphosphine (PPh₃) | Activates the azodicarboxylate. |

| Dialkyl Azodicarboxylate (e.g., DEAD, DIAD) | Forms an adduct with PPh₃, which is then attacked by the alcohol. |

| Carboxylic Acid | The nucleophile that ultimately forms the ester with the carbohydrate. |

Stereochemical Control in Glycosylation

The stereochemical outcome of glycosylation is a critical aspect of carbohydrate synthesis. In the context of this compound, achieving the desired β-anomeric configuration, which is the naturally occurring form in biological systems, is of paramount importance.

The synthesis of this compound itself can be achieved from D-(+)-glucuronic acid. researchgate.net Subsequent modifications, such as peracetylation and anomeric bromination, yield a protected glycosyl donor. researchgate.net The Koenigs-Knorr glycosylation method, when applied with such donors, can provide clean control over the anomeric stereochemistry, leading predominantly to the β-anomer. researchgate.net The choice of protecting groups on the glucuronic acid moiety significantly influences the stereoselectivity of the glycosylation reaction. The use of participating groups at the C-2 position, such as acyl groups, generally directs the formation of the 1,2-trans-glycosidic bond, resulting in the desired β-glucuronide.

Conversely, non-participating ether protecting groups often lead to mixtures of α and β anomers. However, even with participating groups, exceptions can occur, particularly in couplings involving the 1-hydroxy sugar. In the free sugar form, D-glucuronic acid exists predominantly as the β-anomer (approximately 64%) in its pyranose form. wikipedia.org However, in biological systems, it is the α-form, UDP-α-D-glucuronic acid (UDPGA), that is the active donor for glucuronidation. wikipedia.org

The Mitsunobu reaction offers another route for stereoselective glycosylation. The reaction of an allyl glucuronide, protected with O-acyl groups on all hydroxyls except the anomeric one, with carboxylic acids under Mitsunobu conditions can yield the desired 1-O-acyl-β-D-glucuronide products. beilstein-journals.org This reaction proceeds with inversion of configuration at the anomeric center. beilstein-journals.org

Selective Acylation Methods for 1β-O-Acyl Glucuronides

A significant application of this compound is in the synthesis of 1β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs. researchgate.netnih.govacs.org A highly effective method involves the selective 1β-acylation of allyl glucuronate. researchgate.netnih.govacs.org

This approach utilizes a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, which then reacts selectively at the anomeric hydroxyl group of allyl glucuronate. researchgate.netnih.gov This method is advantageous as it is effective for a wide range of aryl and alkyl carboxylic acids. researchgate.netnih.gov

A previously employed method for synthesizing these conjugates was the Mitsunobu reaction, which, while successful, often resulted in mixtures of β and α anomers. acs.org

The high β-selectivity observed in the HATU-catalyzed acylation of allyl glucuronate is attributed to the kinetic anomeric effect . researchgate.netrsc.org This effect dictates that the β-alkoxide (or the equatorial hydroxyl group) of the glucuronate is significantly more reactive than its α-counterpart (axial). researchgate.net This difference in reactivity leads to the strong preference for the formation of the 1β-acyl product, often with less than 5% of the α-anomer being detectable by NMR. researchgate.net This versatile and efficient approach relies on the monoprotection of D-glucuronic acid, typically as the allyl or benzyl ester. liverpool.ac.uk

The kinetic anomeric effect is a key principle that governs the stereoselectivity of reactions at the anomeric center of sugars, favoring the formation of the thermodynamically more stable product under kinetic control.

The field of selective acylation has been further refined through the application of chiral catalysts. While the inherent kinetic anomeric effect already provides a high degree of β-selectivity, chiral catalysts can be employed to enhance this selectivity or to achieve dynamic kinetic resolution in cases where anomeric mixtures are present. acs.orgresearchgate.net Chiral phosphoric acids (CPAs) derived from BINOL have been shown to be effective in site-selective acylations of polyhydroxylated natural products. nih.gov These catalysts can create a chiral pocket that differentiates between various hydroxyl groups, leading to high regioselectivity. nih.gov While specific applications of chiral catalysts in the acylation of this compound are still an emerging area, the principles demonstrated with other carbohydrates suggest their potential for achieving even greater control over the acylation process. For instance, a nickel/CPA co-catalyzed system has been developed for the synthesis of C-acyl glycosides. acs.org

Kinetic Anomeric Effect in Acylation

Protecting Group Chemistry and Deprotection Strategies

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like glucuronide conjugates. The choice of protecting groups for the hydroxyl and carboxylic acid functionalities of glucuronic acid is critical and must be compatible with the subsequent reaction conditions and easily removable at the final stage. acs.org

For the synthesis of glucuronide prodrugs, allyl esters and allyl carbonates have been successfully employed as protecting groups for the glucuronic acid moiety. acs.orgnih.gov This strategy allows for the introduction of the glucuronyl unit, followed by a one-step removal of all allyl groups at the end of the synthesis. acs.orgnih.gov

The allyl group is a valuable protecting group in carbohydrate chemistry due to its stability under various conditions and its selective removal under mild conditions using palladium(0) catalysts. organic-chemistry.org This method is particularly useful for the deprotection of allyl esters and ethers. organic-chemistry.org

The deprotection is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger. nih.govorganic-chemistry.orgjst.go.jp The mechanism involves the formation of a π-allyl-palladium complex, which is then attacked by a nucleophile (the scavenger), regenerating the catalyst and releasing the deprotected functional group. acsgcipr.orgwikipedia.org A variety of scavengers can be used, including morpholine, barbituric acid derivatives, and tributyltin hydride. researchgate.netnih.govorganic-chemistry.orguva.nl

This method is highly efficient and compatible with a wide range of functional groups, making it suitable for the final deprotection step in the synthesis of sensitive molecules like acyl glucuronides. nih.govnih.govorganic-chemistry.orgjst.go.jp The conditions are generally mild, often proceeding at room temperature. organic-chemistry.org

Table 1: Palladium Catalysts and Scavengers for Allyl Group Deprotection

| Catalyst | Scavenger | Substrate Type | Reference(s) |

|---|---|---|---|

| Pd(PPh₃)₄ | Morpholine | Allyl ester | researchgate.net, nih.gov |

| Pd(PPh₃)₄ | Pyrrolidine | Allyl ester | |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Allyl/Alloc | capes.gov.br |

| Pd(0) | Barbituric acid derivatives | Allyl ether | organic-chemistry.org |

| Pd/C | Basic conditions | Allyl aryl ether | organic-chemistry.org, organic-chemistry.org |

Despite the advantages of certain protecting groups, their removal can sometimes present challenges, especially in the context of complex and sensitive molecules. researchgate.netorganic-chemistry.org The deprotection of glucuronides derived from aromatic heterocyclic compounds, which may have multiple protecting groups like acetyl and methoxyl, can be complicated. researchgate.net These challenges include potential autodegradation of the target compound, the generation of by-products, and the need for extensive purification steps like reverse-phase column chromatography. researchgate.net

In some cases, the removal of benzyl ester protecting groups under reductive conditions can be problematic, particularly if the molecule contains other reducible functional groups. acs.org Traces of the palladium catalyst used for deprotection can also be difficult to remove from the final product, which can be a concern for compounds intended for biological evaluation. researchgate.net

The synthesis of flavanone (B1672756) glucuronides, for example, has been approached using acetyl protection followed by a combination of chemical and enzymatic deprotection steps to overcome some of these challenges. nih.govacs.org The development of tailored deprotection strategies that are compatible with sensitive functionalities, such as those found in acyl and N-glucuronides, is crucial for successful synthesis. hyphadiscovery.comhyphadiscovery.com

Palladium-Catalyzed Deprotection of Allyl Groups

Reaction Mechanisms and Mechanistic Insights

The synthesis and chemical transformations of this compound are governed by fundamental reaction mechanisms inherent to carbohydrate chemistry. A detailed understanding of these mechanisms is crucial for optimizing reaction conditions, controlling stereochemical outcomes, and minimizing the formation of unwanted byproducts.

Detailed Mechanisms of Glycosylation and Esterification

The synthesis of this compound involves two primary transformations: the formation of a glycosidic bond with allyl alcohol and the esterification of the carboxylic acid group, which is often protected as an allyl ester.

Glycosylation Mechanisms

The formation of the glycosidic linkage between the anomeric carbon (C-1) of the glucuronic acid donor and allyl alcohol can be achieved through several methods, each with a distinct mechanism.

Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide (e.g., an acetyl-protected glucuronyl bromide) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate. numberanalytics.comwikipedia.org The mechanism proceeds through the following key steps:

Activation: The promoter (e.g., Ag⁺) coordinates to the halide on the glycosyl donor, facilitating its departure and leading to the formation of a highly reactive oxocarbenium ion intermediate. numberanalytics.com

Neighboring Group Participation: When a participating protecting group, such as an acetyl or benzoyl ester, is present at the C-2 position, it can attack the anomeric center from the backside. This forms a cyclic acyloxonium ion intermediate. wikipedia.orgdoria.fi

Nucleophilic Attack: The allyl alcohol, acting as the nucleophile, attacks the anomeric carbon. In the case of the acyloxonium intermediate, this attack occurs via an Sₙ2 mechanism, exclusively from the side opposite the cyclic intermediate. This results in the formation of a 1,2-trans-glycosidic bond, yielding the β-anomer of this compound. wikipedia.orgrsc.org The stereochemical outcome is thus controlled by the anchimeric assistance of the C-2 protecting group. wikipedia.org

Fischer Glycosylation: This method involves heating an unprotected or partially protected sugar with an excess of the alcohol (in this case, allyl alcohol) under acidic catalysis. masterorganicchemistry.comresearchgate.net The reaction is under thermodynamic control. knu.edu.af

Protonation: The acid catalyst protonates the anomeric hydroxyl group of the sugar's hemiacetal form.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, generating an oxocarbenium ion. researchgate.net

Nucleophilic Attack: Allyl alcohol attacks the electrophilic anomeric carbon. Since the oxocarbenium ion is planar, the attack can occur from either the top (α-face) or bottom (β-face), typically leading to a mixture of α and β anomers. researchgate.netdiva-portal.org The final product ratio is determined by the relative thermodynamic stability of the anomers. knu.edu.af

Esterification Mechanisms

The carboxyl group at C-6 of the glucuronic acid moiety is typically protected as an allyl ester.

Acid-Catalyzed (Fischer) Esterification: This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comjove.com The mechanism is an equilibrium process and involves several reversible steps:

Carbonyl Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comrsc.org

Nucleophilic Addition: The allyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group is eliminated as a water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final allyl ester product. masterorganicchemistry.com To drive the equilibrium towards the product, excess allyl alcohol or the removal of water is typically employed. masterorganicchemistry.comjove.com

Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). beilstein-journals.orgacs.org This method can be used to couple a carboxylic acid-containing molecule to an allyl glucuronate derivative that has a free anomeric hydroxyl group. beilstein-journals.org The reaction proceeds with inversion of configuration at the anomeric center via an Sₙ2 displacement. beilstein-journals.orgresearchgate.net

| Method | Key Intermediate | Stereochemical Control | Typical Conditions |

|---|---|---|---|

| Koenigs-Knorr | Oxocarbenium ion / Acyloxonium ion | Neighboring group participation (C-2 ester) leads to 1,2-trans (β) product. wikipedia.org | Glycosyl halide, Ag₂CO₃ or AgOTf, aprotic solvent. numberanalytics.com |

| Fischer Glycosylation | Oxocarbenium ion | Thermodynamic control, often yields anomeric mixtures. knu.edu.afnih.gov | Excess allyl alcohol, strong acid catalyst (e.g., H₂SO₄, HCl), heat. masterorganicchemistry.com |

| Mitsunobu Reaction | Oxyphosphonium salt | Sₙ2 displacement leads to inversion of configuration. beilstein-journals.org | PPh₃, DEAD or DIAD, neutral aprotic solvent. acs.org |

Mechanistic Aspects of Allyl Group Chemistry

The allyl group in this compound is not merely a passive protecting group; its reactivity is central to its utility, particularly in deprotection steps.

Palladium-Catalyzed Deprotection (Deallylation): The most common method for cleaving the allyl ether or ester is through palladium(0)-catalyzed allyl transfer. acs.org

Oxidative Addition: A palladium(0) complex, such as Pd(PPh₃)₄, undergoes oxidative addition into the C-O bond of the allyl group, forming a η³-allyl palladium(II) complex (a π-allyl complex). organic-chemistry.org

Nucleophilic Scavenging: A soft nucleophile, often called an "allyl scavenger" (e.g., morpholine, pyrrolidine, or dimedone), attacks the π-allyl ligand on the palladium complex. researchgate.net

Product Formation: This attack transfers the allyl group to the scavenger and regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. The deprotected hydroxyl or carboxyl group is liberated. This method is exceptionally mild and does not generate reactive carbonium ions, making it compatible with sensitive functional groups. google.com

Isomerization-Hydrolysis: An older but effective method involves the isomerization of the allyl ether to its more labile prop-1-enyl ether isomer. rsc.org

Isomerization: The double bond of the allyl group is migrated from the γ,β-position to the β,α-position relative to the ether oxygen. This is typically achieved using a strong base (e.g., potassium tert-butoxide in DMSO) or a transition-metal catalyst.

Hydrolysis: The resulting prop-1-enyl ether is an enol ether, which is highly susceptible to hydrolysis under mild acidic conditions (e.g., dilute HCl) to release the free hydroxyl group. rsc.org

Radical Reactions: The allyl group can participate in radical transformations. For instance, 1,2-radical acyloxy migration involves the transposition of a radical and an acyloxy group, which can be applied to allyl carboxylates. chemrxiv.org This type of reactivity can be leveraged for further functionalization.

| Transformation | Catalyst/Reagent | Key Mechanistic Step | Outcome |

|---|---|---|---|

| Catalytic Deallylation | Pd(PPh₃)₄ / Scavenger (e.g., Morpholine) | Formation of a π-allyl palladium complex. researchgate.netorganic-chemistry.org | Cleavage of allyl ether/ester to yield free -OH or -COOH. acs.org |

| Isomerization-Hydrolysis | 1. Base (e.g., KOtBu) 2. Dilute Acid | Migration of double bond to form a prop-1-enyl ether. rsc.org | Cleavage of allyl ether. |

Side Reactions and Byproduct Formation

The synthesis of this compound is often accompanied by the formation of undesired byproducts, stemming from the inherent reactivity of the intermediates and the reaction conditions.

Orthoester Formation: In glycosylation reactions like the Koenigs-Knorr, the participating C-2 acyloxy group that forms the cyclic acyloxonium ion intermediate can be attacked by the incoming alcohol nucleophile at the acyl carbon instead of the anomeric carbon. This leads to the formation of a stable 1,2-orthoester byproduct, which reduces the yield of the desired β-glucuronide. acs.orgnih.gov

Anomerization and α-Glycoside Formation: While neighboring group participation strongly favors β-glycoside formation, small amounts of the α-anomer can still be produced, particularly if reaction conditions allow for the equilibration of intermediates or if non-participating protecting groups are used. Fischer glycosylation, being thermodynamically controlled, often produces significant quantities of both anomers. nih.gov

Acyl Group Migration: Under basic or, in some cases, acidic conditions, acyl protecting groups (like acetyl groups) on the sugar ring can migrate from one hydroxyl position to another. doria.firesearchgate.net For instance, an acetyl group at C-4 might migrate to C-3, leading to a mixture of constitutional isomers that can be difficult to separate. This intramolecular transesterification proceeds through a cyclic orthoester-like intermediate.

Elimination Reactions (Glycal Formation): Under certain glycosylation conditions, instead of substitution by the alcohol, a proton can be eliminated from C-2, leading to the formation of a glycal—a cyclic enol ether derivative of the sugar. acs.org This is more common when the acceptor alcohol is unreactive or sterically hindered.

Hydrolysis of Reagents and Intermediates: In Fischer esterification, water is a byproduct, and its presence can lead to the reverse reaction—hydrolysis of the ester—if it is not effectively removed. masterorganicchemistry.commasterorganicchemistry.com Similarly, the starting materials for allylation, such as allyl chloride, can undergo hydrolysis in the presence of base to form allyl alcohol and diallyl ether, consuming the reagent and complicating purification. mdpi.com

| Side Reaction | Originating Step | Resulting Byproduct(s) | Mechanistic Cause |

|---|---|---|---|

| Orthoester Formation | Glycosylation (e.g., Koenigs-Knorr) | 1,2-Orthoester | Nucleophilic attack on the acyl carbon of the acyloxonium ion. nih.gov |

| Acyl Migration | Deprotection or Synthesis | Positional isomers of the protected sugar | Intramolecular transesterification via cyclic intermediates. doria.firesearchgate.net |

| Glycal Formation | Glycosylation | 1,2-Unsaturated sugar (Glycal) | Elimination of H⁺ from C-2 and the anomeric leaving group. acs.org |

| Hydrolysis | Esterification / Allylation | Starting materials, Allyl alcohol, Diallyl ether | Reaction with water present as a solvent, reagent, or byproduct. masterorganicchemistry.commdpi.com |

Biochemical Reactivity and Enzymatic Processing Non Clinical Focus

Enzymatic De-esterification and Hydrolysis

The ester bond in allyl D-glucuronate is susceptible to enzymatic hydrolysis by certain esterases, which cleave the molecule into allyl alcohol and D-glucuronic acid. Glucuronoyl esterases (GEs), classified under the Carbohydrate Esterase family 15 (CE15), are known to act on the ester linkages of glucuronic acid. nih.govnih.gov

Studies on fungal and bacterial GEs have demonstrated their ability to hydrolyze various glucuronic acid esters. For instance, three fungal GEs from Acremonium alcalophilum, Wolfiporia cocos, and Phanerochaete chrysosporium were shown to be active on this compound. d-nb.info Similarly, a glucuronoyl esterase (MZ0003) from a bacterial marine metagenome was also found to de-esterify this compound, although the activity was observed to be low, suggesting it may not be the enzyme's primary substrate. nih.govplos.org The activity of these enzymes is often assayed using commercially available model compounds like this compound, benzyl (B1604629) D-glucuronate, and methyl D-glucuronate. d-nb.infoasm.org

The de-esterification process is critical in various biological contexts. In nature, GEs are believed to hydrolyze the ester bonds between the 4-O-methyl-D-glucuronic acid side chains of xylan (B1165943) and the aliphatic alcohols in lignin, playing a role in the breakdown of plant biomass. d-nb.info The enzymatic hydrolysis of glucuronides is also a crucial step in laboratory settings for the analysis of total biomarker concentrations in urine, where enzymes from sources like Helix pomatia are used to cleave conjugates before measurement. nih.gov

Table 1: Examples of Enzymes Acting on this compound and Related Esters

| Enzyme/Organism Source | Substrate(s) | Key Findings | Reference(s) |

| Glucuronoyl Esterase (MZ0003) from bacterial marine metagenome | This compound, Benzyl D-glucuronate, D-glucuronic acid methyl ester | Demonstrated de-esterification activity, though hydrolysis appeared to be low. | nih.govplos.org |

| Fungal GEs (A. alcalophilum, W. cocos, P. chrysosporium) | Benzyl D-glucuronate, this compound, Methyl D-glucuronate | All three enzymes were active on this compound. | d-nb.info |

| β-Glucuronidase from Helix pomatia | Various glucuronide conjugates (including N-glucuronides) | Effective for complete hydrolysis of urinary conjugates for biomonitoring. | nih.gov |

Role in Preparative Enzymatic Synthesis (e.g., acylglucuronides as research tools)

This compound serves as a valuable precursor in the chemical and chemo-enzymatic synthesis of 1-β-O-acyl glucuronides. researchgate.netscbt.com These metabolites are often chemically unstable, prone to hydrolysis and intramolecular rearrangements (acyl migration), making their direct isolation from biological sources challenging. liverpool.ac.uk Therefore, synthetic routes are essential for obtaining pure standards for toxicological and metabolic studies. researchgate.netresearchgate.net

The synthesis strategy often involves the selective acylation of this compound at the anomeric (C-1) hydroxyl group with a carboxylic acid. researchgate.netresearchgate.net The allyl protecting group is particularly useful because it can be removed under very mild conditions using palladium-based catalysts, which preserves the sensitive acyl glucuronide linkage. This method provides an efficient pathway to a variety of acyl glucuronides with high β-anomeric selectivity. researchgate.netresearchgate.net

For example, the acyl glucuronide of diclofenac (B195802) was synthesized via a Mitsunobu reaction of the drug with allyl glucuronate, followed by deprotection with a palladium catalyst. researchgate.net This approach has been successfully applied to a range of aryl and alkyl carboxylic acids. researchgate.net The availability of synthetic acyl glucuronides, made possible by precursors like this compound, is crucial for investigating their reactivity and biological interactions. researchgate.net

Table 2: Synthetic Applications of this compound

| Target Compound Class | Synthetic Strategy | Key Features of Allyl Group | Reference(s) |

| 1-β-O-Acyl Glucuronides | Selective 1-β-acylation of this compound followed by deprotection. | The allyl group is a protecting group removed under mild conditions (e.g., Pd(0) catalysis), preventing degradation of the labile acyl glucuronide product. | researchgate.netresearchgate.net |

| Diclofenac Acyl Glucuronide | Mitsunobu reaction with allyl glucuronate, followed by Pd(0) deprotection. | Enables synthesis of a specific, important drug metabolite for research. | researchgate.net |

| Mycophenolic Acid Acyl Glucuronide | Selective 1-β-acylation of allyl glucuronate catalyzed by HATU, followed by mild deprotection. | Provides access to highly pure metabolite for studying its reactivity with target proteins. | researchgate.net |

Participation in Glucuronate Catabolic Pathways in Microorganisms

While direct studies on the catabolism of the complete "this compound" molecule by microorganisms are not extensively detailed, the breakdown of its core component, D-glucuronate, is well-established in various bacteria, such as Escherichia coli. microbiologyresearch.orgresearchgate.net Once the allyl group is cleaved, the resulting D-glucuronate can enter microbial metabolic pathways.

In E. coli, D-glucuronate is catabolized through the isomerase pathway. researchgate.net This pathway involves a series of enzymatic reactions:

D-glucuronate is converted to D-fructuronate by D-glucuronate isomerase. researchgate.net

D-fructuronate is then reduced to D-mannonate. researchgate.net

D-mannonate is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG). asm.org

KDG is phosphorylated to its 6-phosphate derivative. researchgate.net

Finally, an aldolase (B8822740) cleaves this intermediate into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can then enter central carbon metabolism. researchgate.net

The regulation of these pathways is complex. In E. coli, the transcription factors UxuR and ExuR control the genes involved in hexuronate metabolism. asm.org In thermophilic bacteria like Thermotoga maritima, the regulator UxaR is predicted to control the genes for glucuronate utilization. frontiersin.org The ability of gut microbiota to utilize glucuronides is significant, as they can process glucuronidated compounds excreted from the host, releasing the aglycone and using the glucuronic acid as a carbon source via pathways like the Entner-Doudoroff pathway. nih.gov

Interactions with Biomolecules and Chemical Adduction Mechanisms (as a chemical phenomenon)

Acyl glucuronides, for which this compound is a synthetic precursor, are known to be chemically reactive metabolites. researchgate.net Their reactivity stems from the electrophilic nature of the ester carbonyl carbon. This allows them to form covalent adducts with nucleophilic sites on biomolecules, particularly proteins like human serum albumin (HSA). nih.govnih.gov This adduction is a purely chemical phenomenon, distinct from enzyme-catalyzed reactions.

Two primary mechanisms for covalent binding have been proposed:

Transacylation (Nucleophilic Displacement): A nucleophilic group on a protein (e.g., the ε-amino group of a lysine (B10760008) residue) directly attacks the ester carbonyl carbon, displacing the glucuronic acid moiety and forming an amide bond with the acyl portion of the molecule. liverpool.ac.uknih.gov

Intramolecular Acyl Migration and Glycation: The acyl group can migrate from the C-1 hydroxyl of the glucuronic acid to other hydroxyl groups (C-2, C-3, C-4), forming various positional isomers. These rearranged isomers can then open to form a reactive aldehyde, which subsequently reacts with a protein nucleophile (like a lysine residue) to form a Schiff base (imine). This imine can undergo further reactions, leading to a stable, covalently bound adduct that retains the glucuronic acid moiety. This process is often referred to as glycation. liverpool.ac.uknih.govnih.gov

Studies using tolmetin (B1215870) glucuronide, an acyl glucuronide, showed that it forms covalent adducts with lysine residues on albumin, and the evidence strongly suggested a mechanism involving acyl migration followed by imine formation, as the glucuronic acid portion was retained in the final adduct. nih.gov Similar reactivity has been observed for the acyl glucuronides of many other carboxylic acid-containing compounds. nih.govacs.org The formation of these protein adducts is a significant area of research in toxicology. liverpool.ac.uk

Advanced Analytical Methodologies for Allyl D Glucuronate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for determining the molecular structure of Allyl D-Glucuronate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, the spectrum reveals distinct signals for the protons of the glucuronic acid ring and the allyl group. Key signals include the anomeric proton of the pyranose ring and the characteristic vinyl protons of the allyl moiety. nih.gov

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. oregonstate.edu The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's chemical environment, distinguishing between sp³, sp², carbonyl, and acetal (B89532) carbons. oregonstate.eduhmdb.ca Analysis of related glucuronide structures shows that the anomeric carbon (C-1) and the carboxyl carbon (C-6) have characteristic chemical shifts. rsc.org

Detailed spectral assignments are crucial for confirming the structure. While specific, experimentally verified data for this compound is not publicly available in detail, typical chemical shift ranges for its constituent parts can be predicted based on data from D-glucuronic acid and allyl-containing compounds. nih.govhmdb.cachemicalbook.com

Interactive Data Table: Predicted NMR Data for this compound Note: Data is predicted based on analogous structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-1 (anomeric) | 4.5 - 5.2 | - | Chemical shift depends on the anomeric configuration (α or β). |

| H-2, H-3, H-4, H-5 | 3.2 - 4.2 | - | Complex, overlapping multiplet region typical for sugar rings. |

| -CH₂- (allyl) | ~4.0 | ~65-70 | Protons adjacent to the ether oxygen. |

| -CH= (allyl) | 5.8 - 6.1 | ~130-135 | Vinylic proton, typically a multiplet. |

| =CH₂ (allyl) | 5.1 - 5.4 | ~115-120 | Terminal vinylic protons, show geminal and vicinal coupling. |

| C-1 (anomeric) | - | ~95-105 | Chemical shift is highly dependent on anomeric configuration. |

| C-2, C-3, C-4, C-5 | - | ~70-80 | Carbons of the pyranose ring. |

| C-6 (carboxyl) | - | ~170-175 | Carbonyl carbon of the carboxylic acid group. |

Mass Spectrometry (MS, MALDI-TOF, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₉H₁₄O₇). uci.edu

The molecular weight of this compound is 234.20 g/mol . biosynth.com In mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or another cation. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

A common fragmentation pattern for glucuronides in MS/MS experiments is the neutral loss of the glucuronic acid moiety (176.0321 Da), which is a diagnostic marker for this class of compounds. nih.gov Other fragmentations can include the loss of the allyl group or water. msu.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing fragile biomolecules like carbohydrates with minimal fragmentation. nih.gov This method allows for the clear observation of the molecular ion, which is crucial for confirming the identity of the compound in complex mixtures or when analyzing derivatives.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. thermofisher.com For this compound, the IR spectrum will display characteristic absorption bands for its key functional groups. rsc.org

The spectrum of D-glucuronic acid shows characteristic signals for the carboxyl group (COO⁻) and C-O vibrational modes. researchgate.net The allyl group introduces distinct peaks corresponding to the C=C double bond and the vinylic C-H bonds. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3500 - 3200 (broad) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) |

| C-H (Alkene) | Stretching | 3100 - 3010 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Alkene) | Stretching | 1680 - 1640 |

Chromatographic Separation Techniques

Chromatographic methods are essential for both monitoring the synthesis of this compound and for its purification to achieve the high degree of purity required for subsequent applications.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of chemical reactions. nih.govacs.orgacs.org In the synthesis or derivatization of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products.

A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate (silica gel 60 F254), which serves as the stationary phase. nih.govnih.gov The plate is then developed in an appropriate mobile phase, often a mixture of solvents like ethyl acetate (B1210297), methanol, and water, sometimes with an acid or base modifier to improve separation. nih.gov The separation is based on the differential partitioning of the components between the polar stationary phase and the mobile phase. Due to its high polarity, this compound will have a relatively low retention factor (Rf) on silica gel compared to less polar reactants. Compounds are visualized under a UV lamp (at 254 nm) or by staining with an appropriate reagent, such as potassium permanganate, which reacts with the allyl group's double bond. acs.org

Advanced Liquid Chromatography for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity assessment of non-volatile compounds like this compound. acs.orgnih.gov Given the polar nature of glucuronides, reversed-phase HPLC (RP-HPLC) is a commonly employed method. chimia.ch

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C8 or C18 silica-based column) is used with a polar mobile phase. researchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and resolution. nih.govconicet.gov.ar Highly polar glucuronides can be challenging to retain on standard reversed-phase columns, sometimes necessitating the use of hydrophilic interaction liquid chromatography (HILIC) for better separation.

Preparative HPLC is used for purification, where larger columns and higher flow rates are employed to isolate gram-scale quantities of the target compound with high purity. acs.orgmdpi.com The purity of the collected fractions is then confirmed using analytical HPLC, often coupled with a mass spectrometer (LC-MS) for definitive identification. nih.gov

Applications of Allyl D Glucuronate As a Building Block and Reagent

Intermediate in the Synthesis of Glucuronide Conjugates

A primary application of Allyl D-glucuronate is as a key intermediate in the synthesis of 1-β-O-acyl glucuronides. scbt.combiosynth.com These compounds are significant metabolites of many carboxylic acid-containing drugs and other xenobiotics. lookchem.comresearchgate.net The chemical synthesis of these metabolites is crucial for drug development and toxicology studies.

The use of this compound allows for regioselective acylation at the anomeric (C-1) position of the sugar. Several methods have been developed to achieve this transformation efficiently:

HATU-Mediated Coupling: One effective method involves the direct coupling of a carboxylic acid with this compound using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling agent. researchgate.net This reaction proceeds with high β-selectivity, favoring the formation of the desired 1-β-O-acyl glucuronide due to the kinetic anomeric effect. researchgate.net The reaction is typically followed by the deprotection of the allyl ester using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), to yield the final acyl glucuronide. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction provides another route to 1-β-O-acyl glucuronides. acs.orgarkat-usa.org In this approach, this compound is reacted with a carboxylic acid in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). This method was successfully used in the synthesis of the acyl glucuronide of the nonsteroidal anti-inflammatory drug diclofenac (B195802). acs.org However, this method can be challenging for sterically hindered carboxylic acids. arkat-usa.org

Koenigs-Knorr Conditions: For substrates where methods like Mitsunobu coupling fail due to steric hindrance, alternative strategies such as the Koenigs-Knorr reaction using protected glucuronyl donors can be employed. arkat-usa.org

The allyl protecting group is favored because its removal via palladium catalysis occurs under neutral and mild conditions, preserving the integrity of the often-labile acyl glucuronide linkage and other sensitive functional groups within the molecule. acs.org

Table 1: Examples of Coupling Methods for the Synthesis of 1-β-O-Acyl Glucuronides

| Coupling Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| HATU Coupling | Carboxylic Acid, this compound, HATU, Base (e.g., NMM) | High β-selectivity; mild conditions. | researchgate.net |

| Mitsunobu Reaction | Carboxylic Acid, this compound, PPh₃, DEAD/DIAD | Effective for many acids; involves Sₙ2 displacement. | acs.org, arkat-usa.org |

| Post-Coupling Deprotection | Pd(PPh₃)₄, Allyl Scavenger (e.g., Morpholine, Et₃N/HCO₂H) | Mild, selective removal of the allyl ester group. | acs.org, researchgate.net |

Reagent for Oligosaccharide and Glycoconjugate Assembly

Beyond simple conjugates, this compound and its derivatives are instrumental in the assembly of complex oligosaccharides and glycoconjugates. The allyl group's orthogonal stability allows chemists to perform multiple reaction steps on other parts of the sugar molecule before its final removal.

A significant application is in the synthesis of building blocks for glycosaminoglycans (GAGs) like heparan sulfate (B86663) (HS). acs.org HS chains are composed of repeating disaccharide units of glucosamine (B1671600) and a uronic acid (either D-glucuronic acid or L-iduronic acid). nih.gov The synthesis of defined HS sequences is critical for studying their biological roles. Researchers have reported the scalable synthesis of D-GlcN-α-1,4-D-GlcA disaccharide building blocks using D-glucuronate-based acceptors. acs.org The strategic use of protecting groups, including allyl esters on the glucuronate moiety, is central to constructing these complex structures.

Furthermore, fully allyl-protected glucuronyl derivatives have been employed in the synthesis of complex glycoconjugate prodrugs. For instance, in the development of paclitaxel (B517696) (Taxol®) prodrugs, allyl ester and allyl carbonates were used to protect the glucuronic acid moiety. acs.org This strategy enabled the successful coupling of the sugar to the drug and, crucially, allowed for a one-step deprotection of all allyl groups at the end of the synthesis using palladium chemistry. acs.org This approach is particularly valuable for sensitive molecules like paclitaxel, where harsh deprotection conditions (acidic or basic) would lead to degradation. acs.org

The use of glucuronate derivatives as either glycosyl donors or acceptors is a cornerstone of modern glycan synthesis. rsc.org The allyl group provides a reliable handle that can be removed without affecting other protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers, enabling modular and convergent synthetic strategies. researchgate.net

Table 2: Research Findings in Oligosaccharide and Glycoconjugate Synthesis

| Research Area | Finding | Significance | Reference(s) |

|---|---|---|---|

| Heparan Sulfate (HS) Synthesis | D-glucuronate acceptors are used for the scalable synthesis of D-GlcN-α-1,4-D-GlcA disaccharide building blocks. | Provides access to defined HS oligosaccharides for biological studies. | acs.org |

| Anticancer Prodrugs | Fully allyl-protected glucuronic acid was used to synthesize paclitaxel-glucuronide conjugates. | The allyl groups were removed in a single, mild step, preserving the sensitive drug structure. | acs.org |

| Bacterial Polysaccharides | Diamino-D-glucuronate building blocks were key to synthesizing oligosaccharides resembling the capsule of Acinetobacter baumannii. | Demonstrates the role of glucuronate derivatives in creating potential vaccine candidates. | nih.gov |

Utilization in Material Science and Supramolecular Chemistry Research

The principles of supramolecular chemistry, which involve creating complex assemblies through non-covalent interactions like hydrogen bonding and van der Waals forces, have found applications in material science. numberanalytics.com Derivatives of uronic acids, including D-glucuronic acid, are of special relevance in this field. researchgate.net Their unique structure, featuring a carboxylic acid group and multiple hydroxyl groups, makes them ideal candidates for designing novel, functional materials. researchgate.nettandfonline.com

This compound and related compounds can be used to synthesize carbohydrate-based, biodegradable, and biocompatible surface-active agents (surfactants). tandfonline.com For example, microwave-assisted reaction of D-glucuronic acid with allyl alcohol can produce allyl D-glucofuranosidurono-6,3-lactone, a molecule suited for applications as a surfactant. tandfonline.com

The allyl group on this compound provides a reactive handle for polymerization or for grafting onto surfaces, allowing the creation of advanced materials. The hydrophilic, polyhydroxylated glucuronic acid core can impart specific properties to these materials, such as water retention, biocompatibility, or molecular recognition capabilities. Supramolecular polymers formed through the self-assembly of such building blocks can create materials with "reversible and dynamic" properties, which are highly sought after for applications ranging from biomedicine to environmental science. mdpi.com While direct research on this compound in this area is emerging, the potential for using it as a precursor for functional monomers in the creation of novel supramolecular materials is significant.

Application in Drug Metabolite Synthesis for Research Purposes

The synthesis of authentic drug metabolites is a regulatory requirement and a critical aspect of drug discovery and development. arkat-usa.org It allows for the definitive identification of metabolites in biological samples, enables their toxicological evaluation, and provides standards for bioanalytical assays. acs.orgarkat-usa.org Acyl glucuronides are common metabolites of drugs containing a carboxylic acid moiety, and this compound is a key reagent for their synthesis. researchgate.netliverpool.ac.uk

Detailed research has demonstrated the utility of this compound in preparing significant quantities of drug metabolites for study.

Diclofenac: The acyl glucuronide of diclofenac, a widely used anti-inflammatory drug, has been implicated in rare adverse reactions. To enable mechanistic toxicological studies, researchers synthesized this metabolite by reacting diclofenac with this compound via a Mitsunobu reaction, followed by palladium-catalyzed deallylation. This provided the pure metabolite in substantial quantities for the first time. acs.org

Fasiglifam (B1672068): The acyl glucuronides of fasiglifam (a GPR40 agonist) and one of its major carboxylic acid metabolites were synthesized using a selective acylation method with either allyl or benzyl glucuronate. liverpool.ac.uk

Other Drugs: The method has been applied to a range of aryl and alkyl carboxylic acids, including other important drugs, demonstrating its broad applicability in medicinal chemistry and drug metabolism studies. researchgate.netliverpool.ac.uk

This synthetic route is often preferred because it circumvents the challenges associated with isolating metabolites from biological matrices, which is often tedious and yields very small quantities. nih.gov

Theoretical and Computational Investigations of Allyl D Glucuronate

Conformational Analysis and Structural Dynamics

The three-dimensional structure and flexibility of Allyl D-Glucuronate are crucial determinants of its chemical behavior. Conformational analysis explores the different spatial arrangements of the molecule (conformers) and their relative energies.

The glucuronic acid ring in this compound is not planar but can adopt several conformations, such as the chair (¹C₄ and ⁴C₁) and various boat and skew-boat forms. chemrxiv.org The relative stability of these conformers is influenced by factors like steric hindrance and electronic effects, including the anomeric effect. For instance, in related glucuronide systems, the introduction of sulfate (B86663) groups can lead to considerable conformational changes, with some derivatives showing the presence of skew-boat conformers alongside the more common chair forms. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of different conformers and to predict their relative populations in solution. chemrxiv.org These calculations can be correlated with experimental data, such as NMR coupling constants, to provide a detailed picture of the conformational equilibrium. chemrxiv.org The structural dynamics, which describe the time-dependent motions of the molecule, can be investigated through techniques like molecular dynamics simulations. researchgate.net

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing researchers to study its behavior over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com

MD simulations can be used to:

Explore the conformational landscape and the transitions between different conformers.

Investigate the interactions of this compound with its environment, such as solvent molecules or other reactants.

Predict macroscopic properties based on the microscopic behavior of the molecule.

For example, MD simulations have been used to study the stability of related enzyme-cofactor complexes, revealing the structural role of molecules like glutathione. nih.gov In the context of Allyl D--Glucuronate, MD simulations could be used to understand how its structure and dynamics influence its role as a synthetic intermediate. researchgate.netliverpool.ac.uk The choice of force field, a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com

| Computational Technique | Application to this compound | Key Insights |

| Molecular Modeling | Generation of 3D structures, visualization of conformers. | Understanding of spatial arrangement and steric factors. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time in different environments. | Information on conformational flexibility, solvent interactions, and dynamic behavior. mdpi.comnih.gov |

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound. nih.govtennessee.edu These methods can be used to calculate a wide range of properties, including:

Reaction energies: Determining the thermodynamics of chemical reactions involving this compound, such as its acylation or glycosylation. rsc.org

Activation energies: Predicting the rates of chemical reactions by calculating the energy barrier that must be overcome. rsc.org

Reaction mechanisms: Elucidating the step-by-step pathway of a chemical reaction, including the identification of transition states and intermediates. jst.go.jpacs.org

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. mdpi.com For example, DFT calculations have been used to model the transacylation reaction of acyl glucuronides, showing a close correlation between the calculated activation energy and the experimentally observed degradation rate. rsc.org

In the context of this compound, quantum chemical calculations can be used to investigate the mechanism of its use in the synthesis of 1β-O-acyl glucuronides. researchgate.netscbt.com For instance, calculations could be used to understand the selectivity of the acylation reaction and the role of catalysts. researchgate.net These calculations can also shed light on the stability of the resulting acyl glucuronides and their propensity for acyl migration, a reaction that has been implicated in the toxicity of some carboxylic acid-containing drugs. researchgate.netrsc.org

| Quantum Chemical Method | Application to this compound Reactions | Predicted Properties |

| Density Functional Theory (DFT) | Modeling of acylation and glycosylation reactions. | Reaction energies, activation energies, transition state geometries. rsc.orgmdpi.com |

| Ab initio methods | High-accuracy calculations for smaller model systems. | Detailed electronic structure, reaction mechanisms. |

Future Research Directions and Emerging Challenges

Development of Novel and Green Synthetic Methodologies

The synthesis of Allyl D-Glucuronate is a cornerstone for accessing a wide range of 1-β-O-acyl glucuronides, which are important metabolites of many carboxylic acid-containing drugs. researchgate.net Current methods often rely on the selective acylation of this compound, which has proven to be a promising route. researchgate.net However, future research is increasingly focused on developing more sustainable and environmentally friendly synthetic strategies.

Key future directions include:

Enzymatic Synthesis : Leveraging enzymes such as lipases and glucuronoyl esterases for the synthesis of this compound and its derivatives presents a green alternative to traditional chemical methods. researchgate.net Enzymatic reactions are typically conducted under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. tudelft.nl For instance, Candida antarctica lipase (B570770) has been successfully used for the direct esterification of D-glucuronic acid in non-aqueous phases to produce novel glucuronic acid fatty esters. researchgate.net

Catalytic Approaches : The development of novel catalysts, including photoredox catalysts, could offer new pathways for the synthesis and modification of glucuronide structures. researchgate.net These methods aim to improve efficiency and selectivity while minimizing waste.

Avoiding Metal Catalysts : Some current deprotection steps in glucuronide synthesis involve metal catalysts, such as palladium for allyl group cleavage. researchgate.net Future methodologies aim to avoid these metals altogether, for instance, by using alternative protecting groups that can be removed under milder, metal-free conditions. researchgate.net

A comparison of existing and emerging synthetic approaches is summarized below:

| Method | Advantages | Challenges | Key References |

| Chemical Synthesis (e.g., Mitsunobu reaction) | High scalability, well-established procedures. researchgate.net | Often requires harsh conditions, metal catalysts for deprotection, and can have stereochemical control issues. researchgate.netmdpi.com | , researchgate.net |

| Enzymatic Conjugation (e.g., UGTs) | High enantiomeric purity, mimics in vivo pathways. | Requires careful control of enzyme activity, potential for hydrolysis of the product. | |

| Biocatalysis (e.g., Lipases) | Environmentally friendly, mild reaction conditions, high selectivity. researchgate.nettudelft.nl | Enzyme stability and activity in non-natural substrates can be a limitation, requiring further enzyme engineering. frontiersin.orgmdpi.com | researchgate.net, tudelft.nl |

| Photoredox Catalysis | Potential for novel reactivity and high efficiency. researchgate.net | Still an emerging area for glucuronide synthesis, requiring more research and development. | researchgate.net |

Exploration of Undiscovered Chemical Reactivity and Selectivity

While the primary use of this compound is as a synthetic intermediate, its own chemical reactivity and that of its derivatives are areas ripe for further investigation. The allyl group, in particular, offers a versatile handle for a variety of chemical transformations.

Future research should focus on:

1,2-Radical Acyloxy Migration (RAM) : This strategy has the potential to create novel chemical space and reaction profiles for carbohydrate modification. doi.org Applying such methods to this compound could lead to new derivatives with unique functionalities.

Selective Functionalization : Developing methods for the site-selective functionalization of the glucuronic acid core, without the need for extensive protecting group strategies, is a significant challenge. nih.gov The interplay between the allyl group and the reactivity of the sugar ring warrants deeper investigation.

Glycosylation Stereoselectivity : The stereochemical outcome of glycosylation reactions is highly dependent on various factors, including the reactivity of the acceptor molecule and the reaction conditions. researchgate.netacs.org A systematic study of how the allyl group influences the stereoselectivity in reactions involving D-glucuronate acceptors could lead to more controlled and predictable syntheses of complex glucuronides. acs.org

Thiol-Group Modification : The allyl group can be a target for modification by thiol-containing molecules, a strategy that could be explored for creating new bioactive compounds or for bioconjugation purposes. acs.org

Integration with Biocatalysis and Enzyme Engineering for Sustainable Production

The integration of biocatalysis and enzyme engineering offers a powerful paradigm for the sustainable production of this compound and its derivatives. rsc.org This approach aligns with the principles of green chemistry by utilizing renewable resources and biodegradable catalysts under mild conditions. tudelft.nlfrontiersin.org

Emerging trends in this area include:

Enzyme Discovery and Characterization : Mining genomes and metagenomes, particularly from organisms in extreme environments (extremozymes), can lead to the discovery of novel enzymes with desirable properties for industrial applications. frontiersin.orgplos.org For example, a glucuronoyl esterase (GE) from a marine metagenome has been shown to hydrolyze this compound, indicating its potential for both synthetic and degradative applications. plos.orgresearchgate.net

Protein Engineering : Techniques like directed evolution and rational design can be used to tailor enzymes for enhanced stability, activity, and substrate specificity. frontiersin.orgrsc.org This can help overcome the limitations of wild-type enzymes, which may not be optimal for industrial-scale biotransformations. frontiersin.org

Enzyme Immobilization : Immobilizing enzymes on solid supports can significantly improve their stability and allow for their reuse, which is crucial for the economic feasibility of industrial processes. frontiersin.orgmdpi.com Various strategies, including adsorption, covalent attachment, and entrapment, are being explored. frontiersin.org

Cell-Free Synthetic Biology and Cascade Reactions : Combining multiple enzymes in one-pot cascade reactions can streamline synthetic pathways, increase efficiency, and reduce waste. tudelft.nl This approach mimics the efficiency of metabolic pathways in living cells.

Advanced Characterization Techniques and Method Development

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their characterization becomes more critical. While standard methods like NMR and mass spectrometry are routinely used, there is room for further development. researchgate.netuliege.be

Future research should focus on:

High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-TOF-MS/MS are invaluable for confirming the structure of novel glucuronide derivatives and for identifying unknown metabolites. uliege.befrontiersin.org

Advanced NMR Spectroscopy : Two-dimensional NMR techniques are essential for unambiguously determining the stereochemistry and conformation of these molecules, which is crucial for understanding their biological activity. uliege.be

Chromatographic Method Development : Developing robust and sensitive chromatographic methods, such as RP-HPLC and LC-MS, is necessary for the purification and quantitative analysis of this compound derivatives. uliege.befrontiersin.orgveeprho.com This is particularly important for separating complex mixtures of isomers that may form during synthesis. acs.orguliege.be

Integrated Analytical Platforms : Combining multiple analytical techniques (e.g., LC-NMR-MS) can provide a comprehensive characterization of complex samples in a single run, accelerating the pace of research.

A summary of key characterization techniques is provided below:

| Technique | Application for this compound and Derivatives | Key References |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural elucidation, determination of anomeric ratio (α/β), and conformational analysis. researchgate.netuliege.be | researchgate.net, uliege.be |

| Mass Spectrometry (ESI-TOF-MS, MS/MS) | Molecular weight determination, confirmation of synthesis, and structural analysis of fragments. uliege.befrontiersin.org | uliege.be, frontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | Purification, separation of anomers and isomers, and quantitative analysis. researchgate.netuliege.be | uliege.be, researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net | researchgate.net |

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. researchgate.net These approaches can accelerate the discovery and development of new molecules by predicting their properties and reactivity before they are synthesized in the lab.

Key areas for future computational research on this compound include:

Reactivity Prediction : In silico models can be developed to predict the chemical reactivity of acyl glucuronides, such as their susceptibility to hydrolysis and acyl migration. researchgate.net This can help in designing more stable drug metabolites or prodrugs. For instance, correlations have been established between the degradation half-life of acyl glucuronides and computationally predicted ¹³C NMR chemical shifts. researchgate.net

De Novo Design : Computational algorithms can be used to design novel derivatives of this compound with desired properties, such as enhanced biological activity or specific reactivity. nih.govmdpi.com This in silico modeling can be guided by known structure-activity relationships.

Mechanistic Studies : Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the mechanisms of reactions involving this compound, such as glycosylation or enzymatic hydrolysis. researchgate.net This can provide insights into the transition states and intermediates, helping to explain observed reactivity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Modeling : By combining experimental data with computational models, it is possible to build robust SAR models that can predict the biological activity of new this compound derivatives. This can guide synthetic efforts towards the most promising candidates. nih.gov

Q & A

Q. What enzymatic assays are commonly used to detect the hydrolysis of Allyl D-Glucuronate in bacterial esterase studies?

Thin-layer chromatography (TLC) is a standard method for qualitative detection of enzymatic de-esterification. For example, glucuronoyl esterase MZ0003 hydrolyzes this compound at 25°C in 50 mM sodium phosphate buffer (pH 6.0), with reactions visualized using silica gel plates and sulfuric acid/potassium dichromate staining . Quantitative assays employ endpoint measurements with kits like the K-Uronic Acid Assay (Megazyme), which detects uronic acid formation via spectrophotometry .

Q. How can fluorescent labeling techniques enhance the tracking of this compound in biological systems?

this compound can be conjugated with fluorophores (e.g., FITC, TMR) to monitor its localization or metabolic fate. Fluorescent derivatives enable real-time imaging in cellular or enzymatic studies, particularly for analyzing carbohydrate esterase activity or polysaccharide modification pathways .

Q. What analytical techniques are suitable for quantifying reaction products of this compound hydrolysis?

- TLC : Separates substrates (e.g., this compound) and products (D-glucuronic acid) using CH₂Cl₂/CH₃OH/H₂O (80:25:4) as the mobile phase .

- Spectrophotometry : Measures uronic acid release at 510 nm using the K-Uronic Acid Assay Kit .

- High-performance liquid chromatography (HPLC) : Not explicitly detailed in evidence but inferred as complementary to TLC for quantitative analysis.